(5E)-5-Ethylidenebicyclo[2.2.1]hept-2-ene (5E)-5-Ethylidenebicyclo[2.2.1]hept-2-ene Ethylidene norbornene is a colorless liquid with an odor of turpentine. Floats on water.
Brand Name: Vulcanchem
CAS No.: 16219-75-3
VCID: VC21177025
InChI: InChI=1S/C9H12/c1-2-8-5-7-3-4-9(8)6-7/h2-4,7,9H,5-6H2,1H3/b8-2+/t7-,9-/m0/s1
SMILES: CC=C1CC2CC1C=C2
Molecular Formula: C9H12
Molecular Weight: 120.19 g/mol

(5E)-5-Ethylidenebicyclo[2.2.1]hept-2-ene

CAS No.: 16219-75-3

Cat. No.: VC21177025

Molecular Formula: C9H12

Molecular Weight: 120.19 g/mol

* For research use only. Not for human or veterinary use.

(5E)-5-Ethylidenebicyclo[2.2.1]hept-2-ene - 16219-75-3

Specification

CAS No. 16219-75-3
Molecular Formula C9H12
Molecular Weight 120.19 g/mol
IUPAC Name (1R,4R,5E)-5-ethylidenebicyclo[2.2.1]hept-2-ene
Standard InChI InChI=1S/C9H12/c1-2-8-5-7-3-4-9(8)6-7/h2-4,7,9H,5-6H2,1H3/b8-2+/t7-,9-/m0/s1
Standard InChI Key OJOWICOBYCXEKR-WHZSQGQPSA-N
Isomeric SMILES C/C=C/1\C[C@H]2C[C@@H]1C=C2
SMILES CC=C1CC2CC1C=C2
Canonical SMILES CC=C1CC2CC1C=C2
Boiling Point 297.7 °F at 760 mmHg (USCG, 1999)
67 °C @ 50 MM HG
148 °C
298 °F
Colorform COLORLESS LIQUID
Flash Point 79 °F (NTP, 1992)
38 °C
38.33 °C, open cup
38 °C o.c.
79 °F
(oc) 101 °F
Melting Point -112 °F (USCG, 1999)
FP: -80 °C
-80 °C
-112 °F

Introduction

Chemical Identity and Structure

(5E)-5-Ethylidenebicyclo[2.2.1]hept-2-ene features a unique molecular architecture that contributes to its chemical behavior and versatility in various applications. The following table provides the essential chemical identifiers for this compound:

IdentifierValue
CAS Number16219-75-3
IUPAC Name(1R,4R,5E)-5-ethylidenebicyclo[2.2.1]hept-2-ene
Molecular FormulaC₉H₁₂
Molecular Weight120.19 g/mol
Standard InChIInChI=1S/C9H12/c1-2-8-5-7-3-4-9(8)6-7/h2-4,7,9H,5-6H2,1H3/b8-2+/t7-,9-/m0/s1
Standard InChIKeyOJOWICOBYCXEKR-WHZSQGQPSA-N
Isomeric SMILESC/C=C/1\C[C@H]2C[C@@H]1C=C2
Canonical SMILESCC=C1CC2CC1C=C2

The structure of (5E)-5-Ethylidenebicyclo[2.2.1]hept-2-ene is defined by its bicyclo[2.2.1]heptene backbone with an ethylidene substituent at the 5-position. The ethylidene group (CH₃CH=) is attached to the bicyclic structure in the (E) configuration . This structural arrangement creates two distinct unsaturated sites: one within the ring (the norbornene double bond) and another in the exocyclic position (the ethylidene group) . The presence of these two reactive sites is particularly important for the compound's applications in polymer chemistry.

Physical and Chemical Properties

The physical and chemical properties of (5E)-5-Ethylidenebicyclo[2.2.1]hept-2-ene play a critical role in determining its behavior in various applications and influence the safety considerations for its handling. The following table summarizes the key physical and chemical properties of this compound:

PropertyValue
AppearanceColorless to almost colorless liquid
OdorTurpentine-like
Odor Threshold0.007 ppm
Boiling Point146°C (at 760 mmHg); 298°F
Melting/Freezing Point-80.15°C; -112°F
Density0.893 g/mL at 25°C; 0.896 at 68°F
Vapor Density4.1 (vs air)
Vapor Pressure4.6 mm Hg (at 20°C); 4 mmHg
Flash Point101°F (38.3°C)
Solubility in Water0.01% at 20°C
LogP3.82 at 20°C
Explosive Limit~6.4%
Flammability ClassClass II Combustible Liquid

(5E)-5-Ethylidenebicyclo[2.2.1]hept-2-ene has a density lower than water, allowing it to float on water surfaces . Its vapor is heavier than air, with a vapor density of 4.1 . The compound exhibits limited solubility in water (0.01% at 20°C), which affects its environmental behavior and distribution .

The relatively high LogP value of 3.82 indicates that the compound is more soluble in organic solvents than in water, suggesting potential for bioaccumulation in lipid tissues . With a flash point of 101°F (38.3°C), it is classified as a Class II Combustible Liquid, requiring appropriate safety measures during handling and storage .

Synthesis Methods

The synthesis of (5E)-5-Ethylidenebicyclo[2.2.1]hept-2-ene typically involves a well-established sequence of reactions to form the bicyclic structure and introduce the ethylidene group. The primary synthetic route involves the following key steps:

Diels-Alder Reaction

The synthesis begins with a Diels-Alder reaction between cyclopentadiene and butadiene, which forms the bicyclic skeleton of vinyl norbornene . This cycloaddition reaction is fundamental in creating the bicyclo[2.2.1]heptene backbone structure .

Isomerization

The resulting vinyl norbornene undergoes isomerization to form 5-ethylidene-2-norbornene . This isomerization process shifts the position of the exocyclic double bond to create the ethylidene group in the desired configuration .

Due to its high reactivity, commercial preparations of (5E)-5-Ethylidenebicyclo[2.2.1]hept-2-ene are typically stabilized with additives such as tert-butyl catechol to prevent unwanted polymerization during storage and transportation . This stabilization is crucial for maintaining the integrity of the compound until it is ready for use in its intended applications.

Alternative synthetic approaches may involve different cyclization processes or reaction pathways, especially in laboratory settings or for specific research purposes where particular stereoselective control or functional group compatibility is required.

Applications

(5E)-5-Ethylidenebicyclo[2.2.1]hept-2-ene serves as a versatile chemical intermediate with applications primarily centered in polymer chemistry. Its unique structure with two distinct sites of unsaturation makes it particularly valuable in various industrial processes:

EPDM Rubber Production

The primary application of (5E)-5-Ethylidenebicyclo[2.2.1]hept-2-ene is as the third monomer in the production of ethylene-propylene-diene terpolymers (EPDM) . EPDM is a synthetic rubber widely used for its excellent resistance to heat, ozone, and chemicals . In this application, the ring alkene (norbornene double bond) participates in the copolymerization process, while the exocyclic double bond (ethylidene group) undergoes sulfur vulcanization to create cross-linked polymer structures .

Specialty Polymers

Beyond EPDM, (5E)-5-Ethylidenebicyclo[2.2.1]hept-2-ene is used in the production of various specialty polymers where specific mechanical, thermal, or chemical resistance properties are required. The incorporation of this monomer can modify polymer characteristics such as elasticity, durability, and resistance to environmental factors.

Chemical Intermediates

In organic synthesis, (5E)-5-Ethylidenebicyclo[2.2.1]hept-2-ene serves as a valuable building block for the creation of more complex molecules . Its strained bicyclic structure makes it reactive in various transformations, enabling the synthesis of compounds with multiple stereocenters that may have biological or medicinal significance .

The versatility of (5E)-5-Ethylidenebicyclo[2.2.1]hept-2-ene in these applications stems from its unique structural features and reactivity patterns, making it an important compound in both industrial processes and research settings.

Safety ParameterInformation
Hazard CodesXn (Harmful), N (Dangerous for the environment)
Risk Statements10 (Flammable), 22 (Harmful if swallowed), 36/37/38 (Irritating to eyes, respiratory system, and skin), 65 (Harmful: may cause lung damage if swallowed), 51/53 (Toxic to aquatic organisms), 48/20 (Harmful: danger of serious damage to health by prolonged exposure through inhalation), 43 (May cause sensitization by skin contact), 38 (Irritating to skin), 20 (Harmful by inhalation)
Safety Statements16 (Keep away from sources of ignition), 26 (In case of contact with eyes, rinse immediately), 36/37/39 (Wear suitable protective clothing, gloves, and eye/face protection), 62 (If swallowed, do not induce vomiting), 61 (Avoid release to the environment)
Exposure LimitsNIOSH REL: C 5 ppm (25 mg/m³); ACGIH: TWA 2 ppm; STEL 4 ppm
Target OrgansEyes, skin, respiratory system, central nervous system, liver, kidneys, urogenital system, bone marrow

Health Hazards

Exposure to (5E)-5-Ethylidenebicyclo[2.2.1]hept-2-ene can cause irritation to the eyes, skin, nose, and throat . Other symptoms of exposure include headache, cough, breathing difficulty, nausea, vomiting, and changes in olfactory and taste perception . Animal studies have shown that the compound can cause liver, kidney, and urogenital injury, as well as effects on bone marrow . It has also been identified as a neurotoxin, with an LD₅₀ (intravenous, rabbit) ranging from 0.09 (male rabbit) to 0.11 ml/kg (female) .

Personal Protection

When working with (5E)-5-Ethylidenebicyclo[2.2.1]hept-2-ene, appropriate personal protective equipment should be used, including gloves, eye protection, and respiratory protection if necessary . Skin contact should be prevented, and daily washing of exposed skin is recommended . Contaminated clothing should be removed immediately .

Research Findings

Scientific research on (5E)-5-Ethylidenebicyclo[2.2.1]hept-2-ene has explored various aspects of its chemistry, reactivity, and applications. Key research areas include:

Polymer Chemistry Studies

Investigations have focused on how the incorporation of (5E)-5-Ethylidenebicyclo[2.2.1]hept-2-ene affects the properties of resulting polymers, including their mechanical strength, thermal stability, and chemical resistance. These studies have contributed to the optimization of EPDM formulations and the development of new specialty polymers with enhanced performance characteristics.

Transition-Metal-Catalyzed Reactions

Comprehensive studies have examined transition-metal-catalyzed domino reactions of strained bicyclic alkenes, including (5E)-5-Ethylidenebicyclo[2.2.1]hept-2-ene . These investigations have provided insights into reactivity patterns and mechanisms, expanding the potential applications of such compounds in organic synthesis . The research has highlighted how these reactions can be used to construct biologically and medicinally significant compounds with multiple stereocenters .

Bicyclization Approaches

Research has explored bicyclization strategies involving compounds with structural similarities to (5E)-5-Ethylidenebicyclo[2.2.1]hept-2-ene, demonstrating the utility of such approaches in creating skeletally diverse molecules . These methodologies have contributed to the development of flexible and practical synthetic routes to complex polycyclic compounds .

Toxicological Studies

Investigations into the toxicological properties of (5E)-5-Ethylidenebicyclo[2.2.1]hept-2-ene have assessed its potential health effects, including its neurotoxicity . These studies have informed safety guidelines and handling recommendations for the compound, ensuring its safe use in industrial and research settings .

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